Cas no 1403-36-7 (Chetomin)

Chetomin structure
Chetomin structure
Product Name:Chetomin
Numero CAS:1403-36-7
MF:C31H30N6O6S4
MW:710.866501331329
MDL:MFCD28137713
CID:169861
PubChem ID:10417379
Update Time:2025-04-19

Chetomin Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-,(3S,5aR,10bS,11aS)-
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahyd...
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4
    • CHAETOMIN
    • Chetomin
    • CHETOMIN(RG)
    • Chetomin,Chaetomin
    • Chetomin,Chaetomiumspecies
    • CS-1
    • CTM
    • NSC 289491
    • Stereoisomer of 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11a-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • HSF4
    • SSFA2
    • DKFZp313O1039
    • SCHEMBL1098248
    • BDBM50396027
    • NSC-289491
    • 14-(Hydroxymethyl)-3-[3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • A934182
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
    • 2,3S,5aR,6,10bS,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4S)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-3,11aS-epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • UNII-BKU7CX6USX
    • BRN 0077366
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • MS-31200
    • CS-0028866
    • AKOS040759040
    • CHEMBL499593
    • HY-107553
    • 4-27-00-09496 (Beilstein Handbook Reference)
    • 1403-36-7
    • M04053
    • BKU7CX6USX
    • DTXSID20930759
    • NCI60_002373
    • SCHEMBL17240924
    • 3-(hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl}-1h-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • CHEBI:68741
    • 3-(Hydroxymethyl)-10b-(3-{[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl}-1H-indol-1-yl)-2-methyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione
    • J-007375
    • F90097
    • NSC289491
    • Q27137160
    • CHEMBL1965934
    • hydroxymethyl-[3-[[(1R,4S)-4-(hydroxymethyl)-6,8-dimethyl-5,7-dioxo-2,3-dithia-6,8-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-methyl-[?]dione
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
    • 3,11a-Epidithio-11aH-pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-1,4-dione,2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[(1S,4R)-3-[[4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]oct-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3S,5aR,10bS,11aS)-
    • GLXC-10588
    • (1S,3S,11R,14S)-14-(hydroxymethyl)-3-(3-(((1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)octan-1-yl)methyl)indol-1-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo(12.2.2.01,12.03,11.04,9)octadeca-4,6,8-triene-13,17-dione
    • DA-62263
    • 3,11a-Epidithio-11aH-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-((1S,4S)-3-((4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo(2.2.2)oct-1-yl)methyl)-1H-indol-1-yl)-2-methyl-, (3S,5aR,10bS,11aS)-
    • ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
    • MDL: MFCD28137713
    • Inchi: 1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m1/s1
    • Chiave InChI: ZRZWBWPDBOVIGQ-YWZWRZHGSA-N
    • Sorrisi: S1[C@@]23C(N(C)[C@](CO)(C(N2[C@@H]2[C@@](C4C=CC=CC=4N2)(C3)N2C=C(C[C@]34C(N(C)[C@](CO)(C(N3C)=O)SS4)=O)C3C=CC=CC2=3)=O)S1)=O

Proprietà calcolate

  • Massa esatta: 712.12700
  • Massa monoisotopica: 710.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 47
  • Conta legami ruotabili: 5
  • Complessità: 1460
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 139

Proprietà sperimentali

  • Colore/forma: solido
  • Densità: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 218-220 ºC (chloroform )
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.889
  • Solubilità: Insuluble (5.8E-6 g/L) (25 ºC),
  • PSA: 238.17000
  • LogP: 1.77650
  • Solubilità: Non determinato

Chetomin Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: T
  • Condizioni di conservazione:?20°C

Chetomin Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19052-1mg
Chetomin
1403-36-7 98%
1mg
¥1611.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci19052-5mg
Chetomin
1403-36-7 98%
5mg
¥3673.00 2023-09-09
TRC
C291933-1mg
Chetomin
1403-36-7
1mg
$ 345.00 2023-04-18
TRC
C291933-2.5mg
Chetomin
1403-36-7
2.5mg
$ 758.00 2023-04-18
MedChemExpress
HY-107553-1mg
Chetomin
1403-36-7 ≥99.0%
1mg
¥3700 2024-05-24
abcr
AB181241-1 mg
Chaetomin; .
1403-36-7
1 mg
€297.50 2023-07-20
DC Chemicals
DC21405-10mg
Chetomin
1403-36-7 >98%
10mg
$295.0 2023-09-15
ChemScence
CS-0028866-1mg
Chetomin
1403-36-7 ≥99.0%
1mg
$370.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6804-1 mg
Chetomin
1403-36-7 98.0%
1mg
¥3297.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6804-5 mg
Chetomin
1403-36-7 98.0%
5mg
¥8407.00 2022-02-28

Chetomin Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:1403-36-7)Chetomin
Numero d'ordine:A934182
Stato delle scorte:in Stock
Quantità:1mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:13
Prezzo ($):464.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1403-36-7)Chetomin
A934182
Purezza:99%
Quantità:1mg
Prezzo ($):464.0
Email